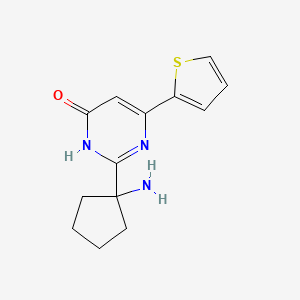

2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one

Descripción

Propiedades

IUPAC Name |

2-(1-aminocyclopentyl)-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-13(5-1-2-6-13)12-15-9(8-11(17)16-12)10-4-3-7-18-10/h3-4,7-8H,1-2,5-6,14H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFAWYAUWHUWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=NC(=CC(=O)N2)C3=CC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclopentanone derivative and a thiophene-containing aldehyde in the presence of an amine can lead to the formation of the desired dihydropyrimidinone structure. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale while maintaining consistency and minimizing waste.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the dihydropyrimidinone core or the thiophenyl ring are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products with different chemical and physical properties.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a complex bicyclic structure that includes:

- Cyclopentyl group : Contributes to its three-dimensional conformation.

- Thiophene moiety : Enhances electronic properties and potential interactions with biological targets.

- Dihydropyrimidinone core : Known for its role in various pharmacological activities.

Research has demonstrated that 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one exhibits a range of biological activities, making it a candidate for therapeutic applications:

Anticancer Properties

Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of dihydropyrimidinones have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study found that these compounds could effectively reduce tumor size in xenograft models by targeting specific signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a variety of pathogens. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics. The structural features of the compound may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

There is evidence that this compound may act as an inhibitor for several key enzymes involved in disease processes, particularly those related to cancer and neurodegenerative diseases. For instance, enzyme assays have shown that related compounds can inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

- Formation of the Dihydropyrimidinone Core : This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Thiophene Moiety : Various methods such as electrophilic substitution can be employed to incorporate thiophene into the structure.

- Final Modifications : Additional functional groups may be introduced to enhance biological activity or solubility.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival .

- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting a broad spectrum of efficacy .

Mecanismo De Acción

The mechanism of action of 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking their activity, or interact with receptors, altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Target Compound vs. Pyridine-Based Analog () The pyridine-core compound in , 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, shares the thiophen-2-yl substituent but differs in its core heterocycle (pyridine vs. dihydropyrimidinone). Crystal structure analysis of the pyridine analog reveals significant non-planarity between the pyridine and pendant thiophene rings (9.37° angle), which may reduce stacking interactions compared to the more planar dihydropyrimidinone core .

Comparison with Dihydropyrimidinone Derivatives ()

- : 6-(Aminomethyl)-2-(1,3-thiazol-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride replaces the thiophene with a thiazole group, introducing a nitrogen atom that increases polarity. The dihydrochloride salt improves solubility, a critical factor for bioavailability.

- : 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride substitutes the thiophene with a methoxymethyl group, reducing aromaticity but enhancing metabolic stability. The branched aminobutyl group may confer higher lipophilicity than the cyclopentylamine in the target compound .

Table 1: Structural Comparison of Dihydropyrimidinone Derivatives

Pharmacological and ADMET Considerations

- Thiophene vs.

- Rotigotine Analogs (): Compounds like USP Rotigotine Hydrochloride RS feature thiophen-2-yl groups linked to naphthalenol via ethylamino chains. These structures prioritize dopamine receptor affinity, suggesting that the target compound’s dihydropyrimidinone core may target distinct pathways (e.g., kinase inhibition vs. CNS modulation) .

- The cyclopentylamine group in the target may increase lipophilicity, requiring formulation optimization for oral bioavailability .

Actividad Biológica

The compound 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one is part of a class of pyrimidine derivatives that have garnered interest for their potential biological activities, including antitumor effects. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a dihydropyrimidinone core with a thiophene ring and an aminocyclopentane moiety. This structural diversity is believed to contribute to its varied biological activities.

Research indicates that compounds similar to This compound exhibit mechanisms such as:

- Induction of Apoptosis : Many studies highlight the ability of these compounds to induce apoptosis in cancer cells through mitochondrial pathways. For instance, they may upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to caspase activation and cell death .

- Cell Cycle Arrest : These compounds often cause cell cycle arrest at specific phases (e.g., S phase), thereby inhibiting cancer cell proliferation .

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the cytotoxicity of related compounds in comparison to standard treatments:

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| This compound | HepG2 | 99.98% | 6.92 |

| Sunitinib | HepG2 | 98.61% | 7.60 |

| IMB-1406 | A549 | 100.07% | 8.99 |

| Cisplatin | A549 | 85% | 10.00 |

Note : The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of This compound compared to established drugs.

Case Studies

One notable study involved the evaluation of a related compound's effects on HepG2 liver cancer cells. The compound was found to significantly increase the percentage of cells in the S phase after treatment, indicating effective cell cycle arrest . Additionally, flow cytometry analysis revealed a dose-dependent increase in apoptotic cells following treatment with this compound .

Pharmacological Potential

The diverse biological activities exhibited by This compound suggest its potential as a lead compound for drug development in oncology. The presence of the thiophene ring is particularly noteworthy, as thiophene derivatives are known for various pharmacological properties including anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted β-keto esters or thiourea derivatives. Key steps include:

-

Step 1 : Formation of the dihydropyrimidinone core via Biginelli-like reactions under acidic catalysis (e.g., HCl or Lewis acids) .

-

Step 2 : Functionalization of the cyclopentylamine moiety through nucleophilic substitution or reductive amination.

-

Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and refine solvent systems (e.g., ethanol or DMF) and temperature profiles .

Synthesis Parameter Typical Conditions Catalyst HCl, BF₃·OEt₂ Solvent Ethanol, DMF Temperature 80–120°C Reaction Time 6–24 hours

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the thiophene and cyclopentyl groups.

- IR Spectroscopy : Confirm carbonyl (C=O) and amine (N–H) stretches (e.g., ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns.

- Contradiction Resolution : Cross-validate with X-ray crystallography (if single crystals are obtainable) or computational NMR prediction tools (e.g., DFT-based simulations) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Step 1 : Conduct in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

- Step 2 : Test antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity).

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases) .

- Step 2 : Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .

- Step 3 : Validate predictions via synthesis and bioassays, iterating with feedback from experimental data .

Q. What strategies address low solubility or stability in physiological conditions?

- Methodological Answer :

- Strategy 1 : Synthesize prodrugs (e.g., ester or phosphate derivatives) to improve bioavailability.

- Strategy 2 : Formulate nanoparticles (e.g., PLGA-based carriers) for controlled release .

- Analytical Validation : Monitor degradation via HPLC under simulated physiological pH (7.4) and temperature (37°C) .

Q. How can reaction mechanisms for key transformations (e.g., cyclocondensation) be elucidated?

- Methodological Answer :

- Step 1 : Use isotopic labeling (e.g., ¹⁵N-thiourea) to track atom migration during cyclization.

- Step 2 : Employ in situ FTIR or Raman spectroscopy to detect intermediates .

- Step 3 : Validate with DFT calculations to map potential energy surfaces and transition states .

Q. What interdisciplinary approaches integrate chemical engineering principles for scalable synthesis?

- Methodological Answer :

- Process Design : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates .

- Reactor Optimization : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

- Safety Protocols : Adhere to chemical hygiene plans for handling hazardous reagents (e.g., toxic catalysts) .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Methodological Answer :

- Root Cause Analysis : Check for errors in force field parameterization or solvent model assumptions in simulations .

- Experimental Replication : Repeat assays under standardized conditions (e.g., cell passage number, incubation time) .

- Collaborative Validation : Share datasets with independent labs to verify reproducibility .

Tables for Key Data

Table 1 : Comparative Bioactivity of Analogous Compounds

| Compound | IC₅₀ (μM) – HeLa Cells | Antimicrobial Zone (mm) – S. aureus |

|---|---|---|

| Target Compound | 12.3 ± 1.5 | 14.2 ± 0.8 |

| 4-(Pyridin-4-yl)-6-(thiophen-2-yl) analog | 8.7 ± 0.9 | 18.5 ± 1.2 |

Table 2 : Computational vs. Experimental Binding Affinities

| Target Protein | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |

|---|---|---|

| Topoisomerase II | -9.2 | -8.5 ± 0.3 |

| EGFR Kinase | -7.8 | -6.9 ± 0.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.